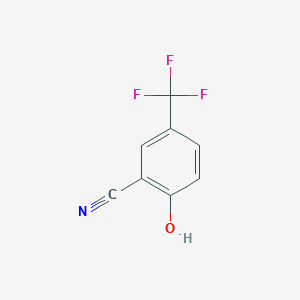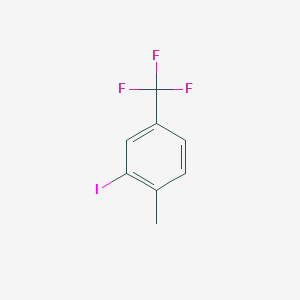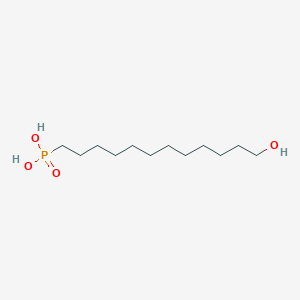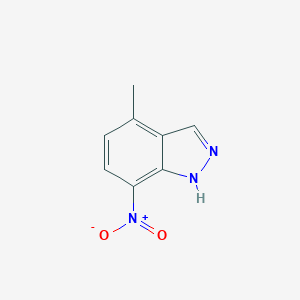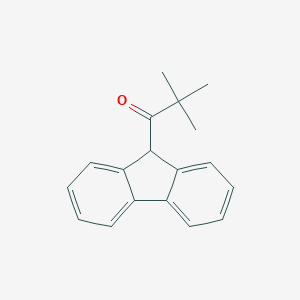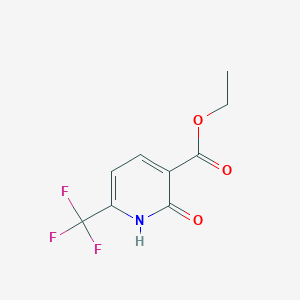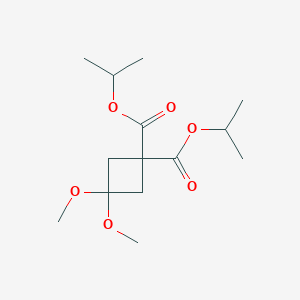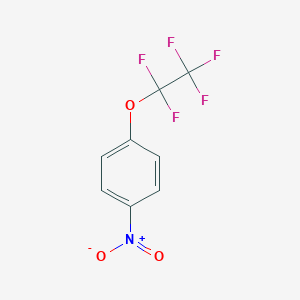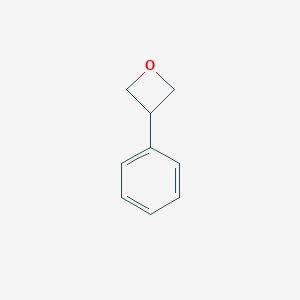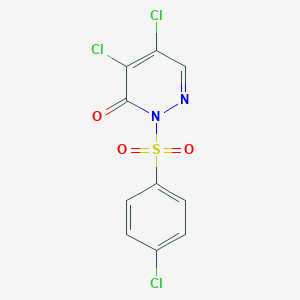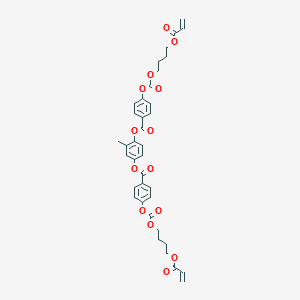
2-(2-Piperazin-1-ylethoxy)acetamide
Vue d'ensemble
Description
2-(2-Piperazin-1-ylethoxy)acetamide, also known as PEAA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(2-Piperazin-1-ylethoxy)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their harmful effects. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-(2-Piperazin-1-ylethoxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have antioxidant properties and may help protect against oxidative stress. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Piperazin-1-ylethoxy)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Orientations Futures
There are several future directions for research on 2-(2-Piperazin-1-ylethoxy)acetamide. One area of interest is its potential use in drug delivery systems for the treatment of neurological disorders. Further investigation into its anticancer properties and mechanism of action is also needed. Additionally, research on the development of imaging agents for the diagnosis of Alzheimer's disease using 2-(2-Piperazin-1-ylethoxy)acetamide is ongoing.
Applications De Recherche Scientifique
2-(2-Piperazin-1-ylethoxy)acetamide has been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-(2-Piperazin-1-ylethoxy)acetamide has also been used in the development of imaging agents for the diagnosis of Alzheimer's disease.
Propriétés
Numéro CAS |
197968-56-2 |
|---|---|
Nom du produit |
2-(2-Piperazin-1-ylethoxy)acetamide |
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
Clé InChI |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
SMILES canonique |
C1CN(CCN1)CCOCC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

